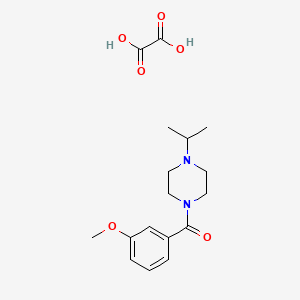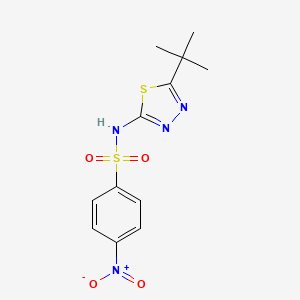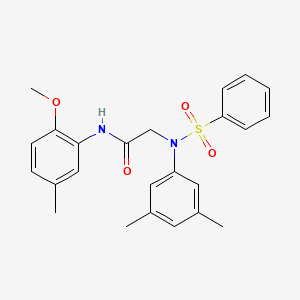![molecular formula C25H28N2O3 B5033249 N-(4'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5033249.png)
N-(4'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide, commonly known as MFBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MFBF belongs to the family of piperidinecarboxamide derivatives and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
MFBF exerts its therapeutic effects through various mechanisms, including the modulation of oxidative stress, inflammation, and apoptosis. MFBF has been found to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of oxidative stress. Additionally, MFBF has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
MFBF has been found to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. MFBF has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. Additionally, MFBF has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
MFBF has several advantages for lab experiments, including its stability and solubility in various solvents. Additionally, MFBF has been found to have low toxicity and can be easily synthesized. However, there are also some limitations, including the lack of studies on the pharmacokinetics and pharmacodynamics of MFBF.
Orientations Futures
There are several potential future directions for the study of MFBF. One potential area of research is the investigation of the pharmacokinetics and pharmacodynamics of MFBF, including its absorption, distribution, metabolism, and excretion. Additionally, further studies are needed to investigate the potential therapeutic applications of MFBF in various diseases, including neurodegenerative diseases, cancer, and inflammation. Finally, the development of MFBF analogs with improved pharmacological properties may also be an area of future research.
In conclusion, MFBF is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MFBF exerts its therapeutic effects through various mechanisms, including the modulation of oxidative stress, inflammation, and apoptosis. While there are some limitations to the study of MFBF, there are also several potential future directions for research in this area.
Méthodes De Synthèse
MFBF can be synthesized using various methods, including the reaction of 4'-methoxy-2-biphenylcarboxylic acid with 5-methyl-2-furaldehyde, followed by the reaction with piperidine and the subsequent formation of the carboxamide. Other methods include the use of substituted benzaldehydes and piperidine derivatives.
Applications De Recherche Scientifique
MFBF has been studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and inflammation. Studies have shown that MFBF has neuroprotective effects and can reduce the oxidative stress-induced damage in the brain. Additionally, MFBF has been found to inhibit the growth of cancer cells and reduce inflammation.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-18-9-12-22(30-18)17-27-15-5-6-20(16-27)25(28)26-24-8-4-3-7-23(24)19-10-13-21(29-2)14-11-19/h3-4,7-14,20H,5-6,15-17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCENDZGHMHYABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCC(C2)C(=O)NC3=CC=CC=C3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-allyl-5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033175.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5033182.png)
![N-cyclopentyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B5033187.png)

![6-(3-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5033213.png)
![2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5033215.png)
![(3,4-dichlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5033228.png)
![5-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5033235.png)
![2-{{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}[3-(dimethylamino)propyl]amino}ethanol](/img/structure/B5033255.png)

![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B5033265.png)


![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5033282.png)
